molecular formula C7H12ClNO4Si B14422189 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan-3-one, 1-chloromethyl- CAS No. 81382-20-9

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan-3-one, 1-chloromethyl-

Cat. No.: B14422189
CAS No.: 81382-20-9
M. Wt: 237.71 g/mol
InChI Key: YKVBLHUJBYGRLU-UHFFFAOYSA-N
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Description

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan-3-one, 1-chloromethyl- is a unique organosilicon compound. It belongs to the class of silatranes, which are known for their tricyclic structure and significant biological activity

Preparation Methods

The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan-3-one, 1-chloromethyl- typically involves the reaction of silatrane HSi(OCH2CH2)3N with mercury (II) salts (HgX2) where X can be OCOMe, OCOCF3, OCOCCl3, SCN, or Br . This reaction yields the corresponding 1-substituted silatranes in good yields. The reaction conditions often require careful control of temperature and the use of specific solvents to ensure high purity and yield of the desired product.

Mechanism of Action

The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan-3-one, 1-chloromethyl- involves its interaction with various molecular targets. The silicon atom in the compound can form bonds with different atoms, leading to the formation of stable complexes. These complexes can interact with biological molecules, altering their function and activity . The compound’s tricyclic structure also allows it to fit into specific molecular sites, enhancing its biological activity .

Comparison with Similar Compounds

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan-3-one, 1-chloromethyl- can be compared with other silatranes, such as:

The uniqueness of 2,8,9-Trioxa-5-aza-1-silabicyclo(33

Properties

CAS No.

81382-20-9

Molecular Formula

C7H12ClNO4Si

Molecular Weight

237.71 g/mol

IUPAC Name

1-(chloromethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-3-one

InChI

InChI=1S/C7H12ClNO4Si/c8-6-14-11-3-1-9(2-4-12-14)5-7(10)13-14/h1-6H2

InChI Key

YKVBLHUJBYGRLU-UHFFFAOYSA-N

Canonical SMILES

C1CO[Si]2(OCCN1CC(=O)O2)CCl

Origin of Product

United States

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